(4-((4-Fluorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
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Description
(4-((4-Fluorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone, also known as FAM-QM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Analytical Chemistry Applications
- Fluorogenic Labeling for Amino Acids : The use of fluorogenic labeling reagents like phanquinone in pre-column derivatization has been explored for the quality control of amino acids in pharmaceuticals. These derivatization methods allow for the efficient separation and detection of amino acid adducts using high-performance liquid chromatography (HPLC) with fluorescence detection. This technique offers advantages such as major stability of derivatives and the absence of fluorescent degradation products, making it suitable for analytical applications in pharmaceutical quality control (Gatti et al., 2004).
Biomedical Analysis
- Fluorescent Labeling Reagents : Novel fluorophores like 6-methoxy-4-quinolone have been identified for their strong fluorescence across a wide pH range in aqueous media, making them suitable as fluorescent labeling reagents for biomedical analysis. These compounds exhibit strong fluorescence, high stability against light and heat, and minimal pH-dependent fluorescence intensity changes. Such characteristics are crucial for their application in the fluorescent labeling of biomolecules, including carboxylic acids, enhancing the sensitivity and specificity of biomedical analyses (Hirano et al., 2004).
Cancer Research
- Antitumor Activity : Compounds with structural similarities to "(4-((4-Fluorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone" have been synthesized and tested for their antitumor activities. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of several cancer cell lines, including A549, BGC-823, and HepG-2. The molecular structure and antitumor activity of such compounds highlight their potential for further development as cancer therapeutics (Tang & Fu, 2018).
Molecular Imaging
- PET Imaging Agents : The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging is another application area. For instance, HG-10-102-01 and its radiolabeled counterpart [11C]HG-10-102-01 were synthesized for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the potential of such compounds in the development of new PET imaging agents for neurological disorders (Wang et al., 2017).
properties
IUPAC Name |
[4-(4-fluoroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUGGHJDZIJPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)F)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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